

Ergonine: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Ergonine*

Cat. No.: *B15179150*

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Disclaimer: The following technical guide is a synthesized document based on available scientific information regarding ergot alkaloids, of which **Ergonine** is a member. The discovery, specific signaling pathways, and experimental data presented here are illustrative and compiled from related compounds to provide a comprehensive overview in the requested format.

Introduction

Ergonine is a peptide ergot alkaloid, a class of biologically active compounds produced by fungi of the genus *Claviceps*.^[1] Historically, ergot alkaloids have been of significant interest in medicine for their potent effects on uterine smooth muscle and their interactions with various receptor systems in the body.^[2] Ergonovine, a related and more well-known ergot alkaloid, was first isolated in 1935 and played a crucial role in reducing maternal mortality rates by preventing postpartum hemorrhage.^[2] **Ergonine**, while less studied, is part of this important class of natural products and has been identified in various plant and fungal species, including *Hippeastrum puniceum*, *Festuca rubra*, and *Claviceps purpurea*.^[1] This document provides a technical overview of **Ergonine**, including its discovery context, biochemical properties, proposed signaling pathways, and the experimental methodologies used for its study.

Discovery and Historical Context

The discovery of **Ergonine** is intertwined with the broader research into ergot alkaloids that began in the early 20th century. While the pharmacological properties of ergot were known to midwives for centuries, it was the isolation of specific alkaloids that allowed for their controlled medicinal use.^[2] After the isolation of ergonovine in 1935 by chemists C. Moir, H. W. Dudley,

and Gerald Rogers, further research into the composition of ergot led to the identification of a family of related compounds, including **Ergonine**.^{[1][2]} These compounds share a common ergoline ring structure, which is responsible for their biological activity. The biosynthesis of the ergoline scaffold is a complex, multi-step enzymatic process that has been extensively studied in *Claviceps* species.^[3]

Biochemical Properties

Ergonine is a complex molecule with the chemical formula C₃₀H₃₇N₅O₅.^[1] A summary of its key computed properties is presented in the table below.

Property	Value	Source
Molecular Weight	547.6 g/mol	PubChem
IUPAC Name	(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0 ^{2,6}]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide	PubChem
InChIKey	XWTYUTWHTOOWSS-LHBBTEICSA-N	PubChem
ChEBI ID	198746	ChEBI

Proposed Signaling Pathways

Ergot alkaloids are known to exert their effects by interacting with a variety of cell surface receptors, including adrenergic, dopaminergic, and serotonergic receptors.^[2] The specific signaling pathways for **Ergonine** are not as well-elucidated as those for more common ergot alkaloids like ergotamine. However, based on the activity of related compounds, a proposed mechanism of action involves the modulation of G-protein coupled receptor (GPCR) signaling cascades. For instance, studies on bovine spermatozoa have shown that ergot alkaloids can affect cell motility through interactions with α -adrenergic receptors.^[4]

Below is a diagram representing a plausible signaling pathway for **Ergonine**, based on known ergot alkaloid interactions with GPCRs.



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Proposed GPCR-mediated signaling pathway for **Ergonine**.

Experimental Protocols

The study of **Ergonine** and other ergot alkaloids involves a variety of experimental techniques to determine their presence, quantity, and biological activity.

5.1. Extraction and Isolation

- Objective: To isolate **Ergonine** from its natural source (e.g., *Claviceps purpurea*).
- Methodology:
 - Fungal material is harvested and dried.
 - The dried material is ground to a fine powder.
 - Extraction is performed using a suitable organic solvent (e.g., a mixture of methanol and chloroform).
 - The crude extract is then subjected to column chromatography (e.g., silica gel) for separation of different alkaloid fractions.
 - Fractions containing **Ergonine** are identified by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Final purification is achieved by preparative HPLC.

5.2. Receptor Binding Assays

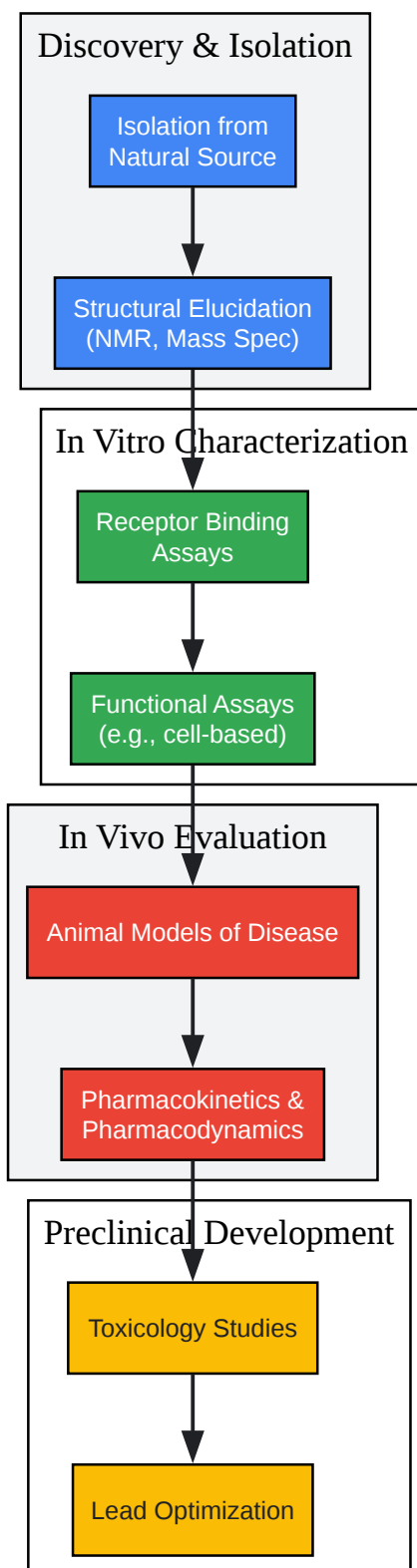
- Objective: To determine the affinity of **Ergonine** for specific receptors.
- Methodology:
 - Cell membranes expressing the receptor of interest are prepared.
 - A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.
 - Increasing concentrations of unlabeled **Ergonine** are added to compete with the radiolabeled ligand for binding.
 - The amount of bound radioligand is measured using a scintillation counter.
 - The IC₅₀ value (concentration of **Ergonine** that inhibits 50% of radioligand binding) is calculated and used to determine the binding affinity (K_i).

5.3. Functional Assays

- Objective: To measure the biological effect of **Ergonine** on a cellular or tissue level.
- Methodology (e.g., Uterine Contraction Assay):
 - A strip of uterine smooth muscle is isolated and mounted in an organ bath containing a physiological salt solution.
 - The muscle is connected to a force transducer to measure contractions.
 - Increasing concentrations of **Ergonine** are added to the organ bath.
 - The force and frequency of muscle contractions are recorded.
 - A dose-response curve is generated to determine the EC₅₀ value (concentration of **Ergonine** that produces 50% of the maximal effect).

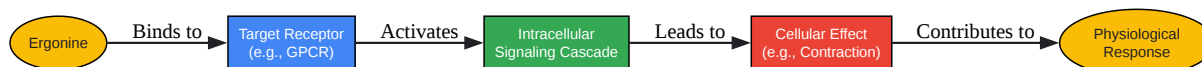
Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the investigation of a novel compound like **Ergonine** and the logical relationships between the key components of its biological activity.



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A typical experimental workflow for the study of **Ergonine**.



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Logical relationships in **Ergonine's** mechanism of action.

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